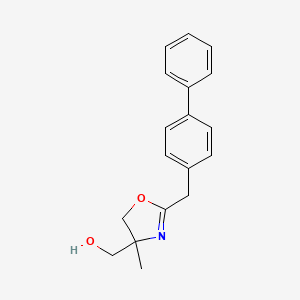
2-((1,1'-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol is a complex organic compound that features a biphenyl group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol typically involves the formation of the biphenyl group followed by the construction of the oxazole ring. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann reaction, and other metal-catalyzed cross-coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol has several scientific research applications:
作用機序
The mechanism of action of 2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
2,2’-Bipyridine: A bipyridine derivative with similar structural features.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.
Uniqueness
2-((1,1’-Biphenyl)-4-ylmethyl)-4,5-dihydro-4-methyl-4-oxazolemethanol is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler biphenyl derivatives and enhances its potential for diverse applications.
特性
CAS番号 |
37087-05-1 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
[4-methyl-2-[(4-phenylphenyl)methyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C18H19NO2/c1-18(12-20)13-21-17(19-18)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,20H,11-13H2,1H3 |
InChIキー |
VNGTXRCYQCQDAO-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
正規SMILES |
CC1(COC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
同義語 |
4-methyl-2-(4-phenylbenzyl)-2-oxazoline-4-methanol AHR 5318 AHR-5318 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















